molecular formula C21H20N4O2S B2987865 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide CAS No. 1172532-80-7

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2987865
CAS No.: 1172532-80-7
M. Wt: 392.48
InChI Key: GXLWGMCIRUQJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide and its derivatives have been explored for their potential use as insecticides. For instance, research involving the synthesis of various heterocycles such as pyrrole, pyridine, and coumarin, incorporating a thiadiazole moiety, has shown promising insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds similar to this compound, have been studied for their antioxidant activity. The study demonstrated significant antioxidant activity in in vitro assays, indicating potential applications in areas where oxidative stress is a concern (Chkirate et al., 2019).

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor activity. Certain compounds in this class have shown inhibitory effects on various cancer cell lines, suggesting potential applications in cancer research and treatment (Albratty et al., 2017).

Potential Antipsychotic Agents

Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to this compound, have shown promising results in the development of potential antipsychotic agents. These compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Antioxidant Properties and Computational Studies

A novel pyrazole derivative with a structure related to this compound has been synthesized and characterized, showing promising antioxidant properties. Computational studies, including DFT calculations and Hirshfeld surface analysis, supported these findings (Naveen et al., 2021).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-16-7-2-4-9-18(16)27-15-20(26)25(14-13-24-12-6-11-22-24)21-23-17-8-3-5-10-19(17)28-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLWGMCIRUQJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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